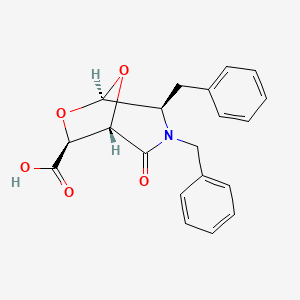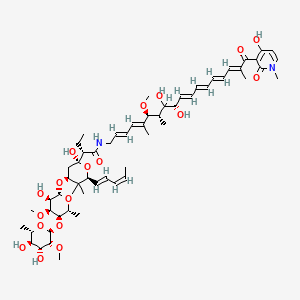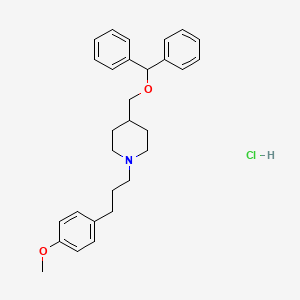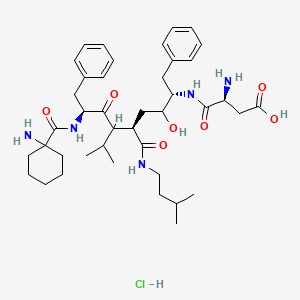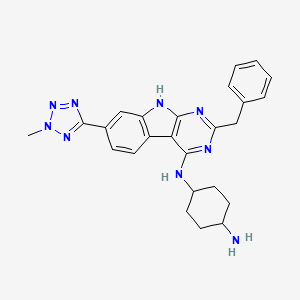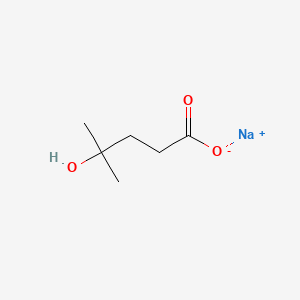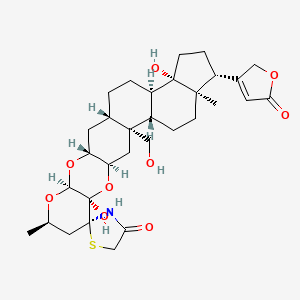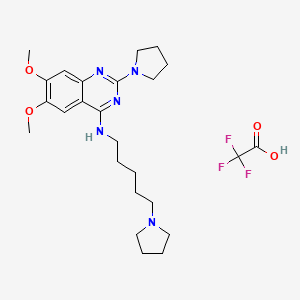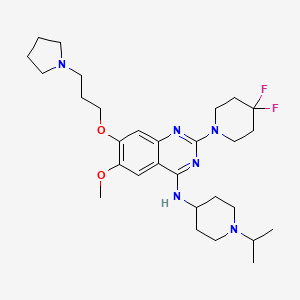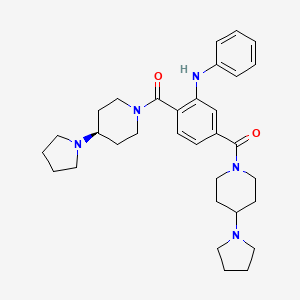
Vanadic acid (H6V10O28)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadic acid (H6V10O28) is a biochemical.
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Compound Oxidation :Vanadic acid is used as a thermally stable catalyst in the oxidation of organic compounds with O2. A method involves dissolving V2O5 in H2O2 to form peroxy vanadium compounds, which decompose to yield H6V10O28 solution. This is stabilized by H3PO4, forming a solution used as a catalyst without yielding V-containing deposits up to 170°C (Odyakov, Zhizhina, & Maksimovskaya, 2008).
Heterogeneous Catalysis for Oxidation Reactions :Silica vanadic acid, a vanadium compound supported on silica, is an efficient, reusable, and heterogeneous catalyst for selective oxidation of sulfides to sulfoxides at room temperature. It demonstrates high reusability and several advantages like high yield, chemoselectivity, and short reaction time (Zolfigol et al., 2013).
Nanostructure Synthesis and Electrochemical Applications :Vanadic acid has been used in synthesizing mineral oxide vanadium (H6V4O10) with a layered structure, demonstrating good stability and reversibility in electrochemical capacitors. This application suggests its suitability in the field of electrochemical energy storage (Mjejri & Sediri, 2019).
Biomedical Research - Anticancer Properties :Vanadium-based compounds like oxidovanadium(IV) and vanadium pentoxide have been researched for their anticancer activities against melanoma, demonstrating potential as pharmacological agents in cancer treatment (Amante, De Sousa-Coelho, & Aureliano, 2021).
Environmental Chemistry - Redox Chemistry and Speciation :The redox chemistry of vanadium, including vanadic acid, is crucial for its occurrence in aquatic environments. Studies on the reduction kinetics of vanadium(V) species in environmental contexts are significant for understanding its behavior and potential remediation strategies (Chen & Liu, 2017).
Geochemistry - Speciation and Ecotoxicity :Vanadium's geochemistry in the biogeosphere, including its speciation and interaction with solids and its ecotoxicity, is a significant area of study. This research is crucial for understanding the environmental impact and risks associated with vanadium, including vanadic acid (Gustafsson, 2019).
Eigenschaften
CAS-Nummer |
12273-60-8 |
|---|---|
Produktname |
Vanadic acid (H6V10O28) |
Molekularformel |
H6O28V10 |
Molekulargewicht |
963.43 |
IUPAC-Name |
Vanadic acid (H6V10O28) |
InChI |
InChI=1S/28O.10V/q;;;;;;;;20*-2;8*+3;2*+5/p+6 |
InChI-Schlüssel |
LGZOKLAHKZURLY-UHFFFAOYSA-T |
SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].O=[V+3]1234[O-2][V+3]567(=O)[O-2]1891[V+3]%10(=O)([O-2]2)([O-2]5)[O-2]2[V+5]858([O-2]3)[O-2][V+3]3%11%12(=O)[O-2]55%13%14[V+3]22(=O)([O-2]3)[O-2]%10[V+5]953([O-2]6)[O-2][V+3]%13(=O)([O-2]%11)([O-2]2)[O-2][V+3]%142(=O)([O-2]%12)[O-2]8[V+3]1(=O)([O-2]23)([O-2]4)[O-2]7 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Vanadic acid (H6V10O28) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



